molecular formula C16H17BrO3 B2815379 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione CAS No. 1024240-48-9

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2815379
CAS No.: 1024240-48-9
M. Wt: 337.213
InChI Key: BBOXWTJZPSKLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group attached to a cyclohexane ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-bromobenzaldehyde with 2,5-dimethylcyclohexane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the cyclohexane ring provides structural stability. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a bromophenyl group and a cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-2,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-10-7-14(19)16(2,15(20)8-10)9-13(18)11-3-5-12(17)6-4-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOXWTJZPSKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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